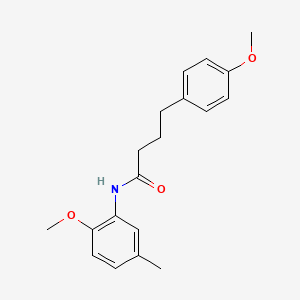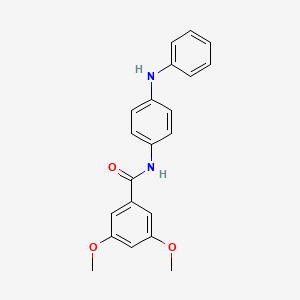![molecular formula C14H24N2O B5883308 N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic hydrazide that can be synthesized through a simple and efficient method. 1.0]heptane-7-carbohydrazide.
Mécanisme D'action
The mechanism of action of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to have minimal toxicity and side effects in animal studies. It has been shown to be well-tolerated and does not cause any significant changes in biochemical or physiological parameters. However, further studies are required to evaluate its long-term safety and toxicity in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its ease of synthesis and purification. It can be synthesized using simple and readily available reagents, making it a cost-effective option for lab experiments. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and other diseases. Additionally, further studies are required to elucidate its mechanism of action and to explore its potential applications in other areas of science, such as material science and nanotechnology.
Conclusion:
In conclusion, N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a promising chemical compound that has demonstrated significant potential in various fields of science. It can be synthesized using a simple and efficient method and has been shown to possess significant antitumor, antifungal, and antibacterial properties. Further research is required to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of bicyclo[4.1.0]hept-2-ene-7,8-dicarboxylic anhydride with 1-amino-3-methylbutane in the presence of a suitable solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[(E)-hexan-2-ylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-4-7-10(2)15-16-14(17)13-11-8-5-6-9-12(11)13/h11-13H,3-9H2,1-2H3,(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFGZUFRDXCPGM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)C1C2C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N/NC(=O)C1C2C1CCCC2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)
![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)